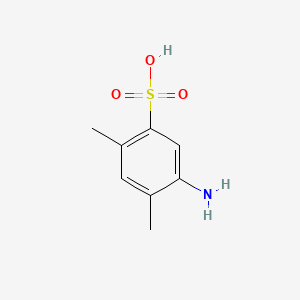

5-Amino-2,4-dimethylbenzenesulfonic acid

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-amino-2,4-dimethylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-5-3-6(2)8(4-7(5)9)13(10,11)12/h3-4H,9H2,1-2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTPCHAXHWPDMEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)S(=O)(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064272 | |

| Record name | 5-Amino-2,4-dimethyl-1-benzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6370-23-6 | |

| Record name | 5-Amino-2,4-dimethyl-1-benzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6370-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonic acid, 5-amino-2,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006370236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-2,4-dimethylbenzenesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7547 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 5-amino-2,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Amino-2,4-dimethyl-1-benzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-m-xylene-4-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Amino-2,4-dimethylbenzenesulfonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GA39L5KE6W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 5 Amino 2,4 Dimethylbenzenesulfonic Acid

Established Synthetic Routes and Reaction Mechanisms

Traditional synthetic routes to 5-Amino-2,4-dimethylbenzenesulfonic acid are typically multi-step processes that rely on classical aromatic substitution reactions. These methods, while effective, often involve harsh reaction conditions.

Regioselective Sulfonation Strategies of Dimethylbenzene Precursors

The initial step in the synthesis is the sulfonation of 1,3-dimethylbenzene (m-xylene). The directing effects of the two methyl groups on the aromatic ring guide the incoming sulfonic acid group. The methyl groups are ortho, para-directing activators. In the case of m-xylene (B151644), the positions ortho to one methyl group and para to the other (positions 4 and 6) are the most activated. Position 2 is ortho to both methyl groups and is also activated, but sterically hindered. Therefore, sulfonation of m-xylene predominantly yields 2,4-dimethylbenzenesulfonic acid. nih.gov

The reaction is typically carried out using a strong sulfonating agent, such as fuming sulfuric acid (oleum). The electrophile, sulfur trioxide (SO₃) or its protonated form, attacks the electron-rich aromatic ring. The regioselectivity is controlled by the electronic and steric effects of the methyl substituents, leading to the desired 2,4-dimethylated product. A patent describes a process for synthesizing 2,4-diamino benzene (B151609) sulfonic acid starting from m-phenylenediamine (B132917) and fuming sulfuric acid, highlighting the use of oleum (B3057394) in such syntheses. google.com

| Precursor | Reagent | Key Product | Reference |

| 1,3-Dimethylbenzene (m-xylene) | Fuming Sulfuric Acid (Oleum) | 2,4-Dimethylbenzenesulfonic acid | nih.gov |

| m-Phenylenediamine | Fuming Sulfuric Acid (Oleum) | 2,4-Diaminobenzenesulfonic acid | google.com |

Amination Reactions via Nitro Group Reduction for this compound Synthesis

Following sulfonation, the next key transformation is the introduction of an amino group. This is typically achieved through a two-step process: nitration followed by reduction. The sulfonic acid group is a meta-directing deactivator. Therefore, nitration of 2,4-dimethylbenzenesulfonic acid introduces a nitro group at the 5-position, which is meta to the sulfonic acid group, yielding 5-nitro-2,4-dimethylbenzenesulfonic acid.

The subsequent reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis. beilstein-journals.org A variety of reducing agents can be employed for this step. wikipedia.org Common methods include:

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. wikipedia.orggoogle.com

Metal-Acid Systems: A classic method involves the use of a metal, such as iron, tin, or zinc, in an acidic medium. wikipedia.org

Sulfide (B99878) Reduction: Sodium sulfide or sodium hydrosulfite can also be used for the selective reduction of nitro groups. wikipedia.org

The reduction of a nitro group is a six-electron process that proceeds through nitroso and hydroxylamino intermediates to form the final amine. nih.gov The choice of reducing agent can be critical to avoid side reactions and ensure high yields of the desired this compound. nih.govorganic-chemistry.org

Multistep Synthetic Sequences Involving this compound Intermediates

This compound often serves as a crucial intermediate in more complex synthetic sequences, particularly in the dye and pharmaceutical industries. For instance, the synthesis of certain azo dyes involves the diazotization of the amino group of this compound, followed by coupling with a suitable aromatic compound.

The synthesis of other complex molecules may also proceed via this intermediate. For example, a patented process describes the synthesis of 5-amino-2,4,6-triiodoisophthaloyl dichloride starting from m-phthalic acid, which involves nitration and reduction steps to form an amino-substituted intermediate. google.com While not the exact target compound, this illustrates the utility of amino-substituted aromatics as building blocks. Multistep flow synthesis has also been employed to create complex molecules like 5-amino-4-cyano-1,2,3-triazoles from aniline (B41778) starting materials, demonstrating the potential for automated, sequential reactions involving amino-functionalized intermediates. researchgate.networktribe.com

Novel Approaches and Optimized Synthetic Protocols

Recent research has focused on developing more efficient, cost-effective, and environmentally friendly methods for the synthesis of this compound and related compounds.

Green Chemistry Principles and Sustainable Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of aromatic sulfonic acids and amines. This involves the use of less hazardous reagents, alternative solvents, and energy-efficient processes. For example, the use of water as a solvent in reduction reactions, mediated by reagents like tetrahydroxydiboron, presents a greener alternative to traditional methods that use organic solvents. organic-chemistry.org The development of multicomponent reactions, which combine several steps into a single operation, also aligns with green chemistry principles by reducing waste and improving atom economy. nih.gov A study on the synthesis of 5-amino-1H-pyrazole-5-carbonitriles highlights the use of a water/ethanol solvent system and a reusable catalyst, achieving high yields in short reaction times. nih.gov

Catalytic Methodologies for Enhanced Production Efficiency

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased efficiency and selectivity.

For Sulfonation: The use of solid acid catalysts or Brønsted acidic ionic liquids, such as 1,3-disulfonic acid imidazolium (B1220033) chloride, can facilitate sulfonation under milder conditions and allow for catalyst recycling. organic-chemistry.org These methods can avoid the use of large quantities of corrosive sulfuric acid. organic-chemistry.org

For Nitro Group Reduction: A wide array of catalytic systems has been developed for the reduction of nitroarenes. organic-chemistry.org

Metal-Free Catalysis: Systems using reagents like trichlorosilane (B8805176) in the presence of a tertiary amine offer a metal-free alternative for reducing nitro groups, which can be advantageous in avoiding heavy metal contamination of the product. beilstein-journals.orggoogle.com

Nanocatalysts: Novel nanocatalysts, such as copper immobilized on layered double hydroxides, have shown high efficiency and reusability in related syntheses, suggesting their potential applicability. nih.gov

Homogeneous Catalysis: Well-defined iron-based catalysts have been used for the transfer hydrogenation of nitroarenes using formic acid as the reducing agent under mild, base-free conditions. organic-chemistry.org

These catalytic methodologies offer significant advantages over stoichiometric reagents in terms of waste reduction, catalyst reusability, and often milder reaction conditions, contributing to more sustainable and efficient production of this compound.

| Reaction Step | Catalytic Approach | Advantages | Reference |

| Sulfonation | Brønsted acidic ionic liquid ([Dsim]Cl) | Mild conditions, aqueous media, reusable catalyst | organic-chemistry.org |

| Nitro Reduction | Iron-based catalyst with formic acid | Mild conditions, base-free, good functional group tolerance | organic-chemistry.org |

| Nitro Reduction | Metal-free (trichlorosilane) | Avoids heavy metal contamination | beilstein-journals.orggoogle.com |

| Multi-component Synthesis | LDH@PTRMS@DCMBA@CuI nano catalyst | High yield, short reaction time, reusability | nih.gov |

Continuous Flow Chemistry Applications in this compound Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the synthesis of fine chemicals and pharmaceuticals, offering enhanced safety, efficiency, and scalability. While specific literature detailing a complete, end-to-end continuous flow synthesis of this compound is not extensively available, the principles and demonstrated applications of flow chemistry for analogous transformations strongly support its feasibility and potential advantages. This section will explore the prospective application of continuous flow methodologies to the key reaction steps involved in the synthesis of this compound, drawing on established research in continuous sulfonation and amination reactions.

The synthesis of this compound typically involves the sulfonation of 1,3-dimethylbenzene (m-xylene) followed by nitration and subsequent reduction of the nitro group to an amine. Alternatively, amination of a pre-sulfonated xylene derivative can be envisioned. Continuous flow technology can be applied to each of these critical stages.

Continuous Flow Sulfonation:

The sulfonation of aromatic compounds is a well-documented process in flow chemistry. Microreactors, with their high surface-area-to-volume ratio, offer superior heat and mass transfer, which is crucial for managing the highly exothermic nature of sulfonation reactions. This enhanced control minimizes the formation of byproducts and improves process safety.

For instance, the continuous-flow sulfonation of 1,2-diaminobenzene has been successfully demonstrated using a microreactor. google.com In this process, a solution of the aromatic compound in a molar excess of sulfuric acid is introduced into the microreactor, allowing for precise temperature control and short residence times. google.com This approach can be directly extrapolated to the sulfonation of m-xylene.

A hypothetical continuous flow setup for the sulfonation of m-xylene would involve pumping streams of m-xylene and a sulfonating agent (e.g., concentrated sulfuric acid or oleum) into a microreactor or a tube reactor. The reaction temperature can be precisely maintained, and the residence time controlled to optimize the yield of the desired 2,4-dimethylbenzenesulfonic acid and minimize the formation of isomers and polysulfonated products.

Table 1: Hypothetical Parameters for Continuous Flow Sulfonation of m-Xylene

| Parameter | Value | Rationale |

| Reactor Type | Microreactor or PFR | Excellent heat and mass transfer. nih.gov |

| Reactants | m-Xylene, Sulfuric Acid (98%) | Common reagents for sulfonation. |

| Molar Ratio (Acid:Xylene) | 3:1 - 5:1 | Excess acid drives the reaction to completion. |

| Temperature | 80-120 °C | Balances reaction rate and selectivity. |

| Residence Time | 1-10 minutes | Significantly shorter than batch processes. |

| Quenching | Continuous quench with water | To stop the reaction and precipitate the product. |

This continuous process would offer significant advantages over traditional batch sulfonation, which often requires long reaction times and can suffer from poor selectivity due to inadequate temperature control.

Continuous Flow Nitration and Reduction:

Following sulfonation, the subsequent nitration of 2,4-dimethylbenzenesulfonic acid and the reduction of the resulting nitro-intermediate to this compound can also be performed in a continuous flow setup. Continuous nitration of aromatic compounds, including xylenes, has been extensively studied and shown to be safer and more efficient than batch methods. doaj.orgmdpi.com The use of microreactors for nitration minimizes the risk associated with handling highly reactive and potentially explosive nitrating mixtures.

Similarly, catalytic hydrogenation, a common method for reducing nitro groups, is well-suited for continuous flow systems. A packed-bed reactor containing a heterogeneous catalyst (e.g., Palladium on carbon) can be used to continuously reduce the nitro-intermediate to the desired amino product. This approach allows for easy separation of the catalyst from the product stream and continuous operation.

Integrated Continuous Flow Synthesis:

The ultimate goal would be to develop an integrated, multi-step continuous flow process for the synthesis of this compound. This would involve coupling the individual sulfonation, nitration, and reduction steps in a seamless sequence, eliminating the need for isolation and purification of intermediates. Such an integrated process would significantly reduce manufacturing time, waste generation, and operational costs.

Research on the continuous flow synthesis of other aminosulfonic acids provides a strong precedent for this approach. For example, the synthesis of sulfanilic acid (4-aminobenzenesulfonic acid) from aniline has been explored in continuous flow, demonstrating the potential for high purity and yield. google.com

Table 2: Comparison of Batch vs. Potential Continuous Flow Synthesis of this compound

| Feature | Traditional Batch Synthesis | Potential Continuous Flow Synthesis |

| Safety | High risk due to exotherms and handling of hazardous reagents in large quantities. | Inherently safer due to small reactor volumes and superior temperature control. nih.govyoutube.com |

| Efficiency | Long reaction times (hours to days). | Significantly shorter residence times (minutes). |

| Scalability | Scaling up can be challenging and may require significant process redesign. | Scalable by numbering-up (running multiple reactors in parallel). researchgate.net |

| Product Quality | Potential for side reactions and impurities due to poor mixing and temperature gradients. | Higher selectivity and purity due to precise process control. nih.gov |

| Process Control | Difficult to control key parameters precisely. | Precise control over temperature, pressure, and residence time. |

| Footprint | Large reactor vessels and associated infrastructure. | Smaller footprint, more compact equipment. |

Chemical Reactivity and Transformation Studies of 5 Amino 2,4 Dimethylbenzenesulfonic Acid

Electrophilic Aromatic Substitution Reactions

The amino group is a powerful activating group and an ortho-, para-director, while the sulfonic acid group is a deactivating group and a meta-director. The two methyl groups are weakly activating and ortho-, para-directing. In 5-Amino-2,4-dimethylbenzenesulfonic acid, the positions ortho and para to the strongly activating amino group are already substituted. The position ortho to the amino group (position 6) is sterically hindered by the adjacent sulfonic acid group. The position meta to the amino group (and ortho to the sulfonic acid group) is position 6.

The directing effects of the substituents on the benzene (B151609) ring play a crucial role in electrophilic aromatic substitution reactions. The amino group increases the electron density of the benzene ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic attack. sulfonic-acid.com Conversely, the sulfonic acid group is electron-withdrawing, which deactivates the ring towards electrophilic substitution. The methyl groups provide electron density to the aromatic ring through inductive effects and hyperconjugation.

Given the substitution pattern of this compound, further electrophilic substitution is not common. The positions most activated by the amino group are already occupied by the methyl and sulfonic acid groups. Any potential electrophilic attack would likely face significant steric hindrance and electronic deactivation from the sulfonic acid group.

Nucleophilic Reactions and Functional Group Transformations

The amino group of this compound is a primary site for various chemical transformations.

Oxidation: Aromatic amines are susceptible to oxidation, which can lead to a variety of products, including nitro derivatives. The specific outcome of the oxidation of this compound would depend on the oxidizing agent and reaction conditions.

Acylation: The amino group can readily undergo acylation reactions. For instance, reaction with maleic anhydride (B1165640) can occur to form N-acylated products. google.com This type of reaction is a common strategy to modify the properties of aminobenzenesulfonic acids.

Diazotization: A key reaction of the amino group in this compound is diazotization. ontosight.ai This process involves treating the compound with a source of nitrous acid, typically sodium nitrite (B80452) in an acidic medium (e.g., hydrochloric acid), to convert the amino group into a diazonium salt (-N₂⁺). ontosight.ai This transformation is fundamental in the synthesis of azo dyes, where the resulting diazonium salt is subsequently reacted with a coupling component. ontosight.aiontosight.ai

Table 1: Diazotization Reaction of this compound

| Reactant | Reagents | Product | Application |

|---|

The sulfonic acid group is generally characterized by its high stability and inertness towards many chemical transformations. oup.com

Reduction: The reduction of arenesulfonic acids is challenging due to the strength of the sulfonic acid, which tends to deprotonate, forming a negatively charged sulfonate anion that repels nucleophilic reducing agents. oup.com However, under specific conditions, such as with a mixture of triphenylphosphine (B44618) and iodine, arenesulfonic acids can be reduced to the corresponding arenethiols. oup.com The presence of electron-donating groups on the aromatic ring can facilitate this reduction. oup.com The application of this method to this compound would be expected to yield 5-amino-2,4-dimethylbenzenethiol.

Esterification: The direct esterification of sulfonic acids is not a straightforward reaction. However, methods for the esterification of amino acids using reagents like trimethylchlorosilane in methanol (B129727) have been developed. nih.gov Another approach involves the in situ formation of an alkyl hydrosulfate from an alcohol and chlorosulfonic acid, which then acts as the esterifying agent. google.com Such methods could potentially be adapted for the esterification of the sulfonic acid group in this compound.

Sulfonamide Formation: Sulfonic acids can be converted into sulfonamides. This typically involves the initial conversion of the sulfonic acid to a more reactive species like a sulfonyl chloride, which can then react with an amine to form the sulfonamide. This transformation would introduce a sulfonamide group in place of the sulfonic acid group, leading to compounds like 4-amino-2,5-dimethylbenzene-1-sulfonamide. epa.gov

Thermal and Photochemical Transformations of this compound

Information on the specific thermal and photochemical transformations of this compound is limited. However, the general behavior of aminobenzenesulfonic acids suggests that under forcing thermal conditions, desulfonation can occur. researchgate.net The stability of the compound is generally considered to be high under normal conditions. fishersci.com Photochemical reactions of this specific compound are not well-documented in the reviewed literature.

Desulfonation Kinetics and Mechanisms of Aminobenzenesulfonic Acids

Desulfonation is the reverse reaction of sulfonation and involves the removal of the sulfonic acid group from an aromatic ring. wikipedia.org This reaction is typically carried out by heating the sulfonic acid in dilute aqueous acid. youtube.com The ease of desulfonation is correlated with the ease of sulfonation. wikipedia.org

The kinetics of desulfonation have been studied for various benzenesulfonic acids. These reactions are often found to be first-order with respect to the sulfonic acid. researchgate.net The rate of desulfonation generally increases with increasing temperature and acid concentration. researchgate.netnumberanalytics.comnumberanalytics.com

The proposed mechanism for desulfonation involves the protonation of the aromatic ring, followed by the departure of sulfur trioxide (SO₃), which is a good leaving group. youtube.com The aromaticity of the ring is then restored by the loss of a proton. youtube.com

Table 2: Factors Influencing Desulfonation Rate

| Factor | Effect on Rate | Reference |

|---|---|---|

| Temperature | Increase | numberanalytics.comnumberanalytics.com |

| Acid Concentration | Increase | researchgate.netnumberanalytics.com |

For aminobenzenesulfonic acids, the desulfonation kinetics can be investigated using techniques such as isotopic exchange in labeled sulfuric acid. iaea.org The reaction is believed to proceed through a Wheland-type intermediate, similar to other electrophilic aromatic substitution reactions. researchgate.net The presence of the amino group, an electron-donating group, can influence the rate of desulfonation.

Derivatives and Analogs of 5 Amino 2,4 Dimethylbenzenesulfonic Acid

Design and Synthesis of N-Substituted Derivatives

The presence of a primary amino group on the benzene (B151609) ring of 5-Amino-2,4-dimethylbenzenesulfonic acid provides a reactive site for the introduction of various substituents, leading to the formation of N-substituted derivatives. These modifications can be broadly categorized into N-acylation and N-alkylation reactions.

N-Acylation: The amino group can be readily acylated to form N-acyl derivatives. A common method for this transformation is the reaction of this compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. For instance, the synthesis of N-acetyl-5-amino-2,4-dimethylbenzenesulfonic acid can be achieved by reacting the parent compound with acetyl chloride or acetic anhydride. The reaction typically proceeds under mild conditions. A general scheme for the N-acylation is presented below:

Reaction Scheme:

this compound + Acyl Halide/Anhydride → N-Acyl-5-amino-2,4-dimethylbenzenesulfonic acid + Acid/Byproduct

While specific literature on the synthesis of N-acyl derivatives of this compound is not extensively detailed, the general principles of N-acylation of aromatic amines are well-established. A patent describes a method for preparing 3-acetamido-5-amino-4-hydroxy benzene sulfonic acid, which involves the acetylation of a related aminobenzenesulfonic acid derivative, highlighting the feasibility of such transformations. google.com

N-Alkylation: The synthesis of N-alkyl derivatives involves the introduction of an alkyl group onto the nitrogen atom of the amino group. This can be achieved through various methods, such as reductive amination or direct alkylation with alkyl halides. Reductive amination would involve reacting this compound with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride. Direct alkylation, while possible, can sometimes lead to over-alkylation, yielding secondary and tertiary amines.

Detailed research findings specifically documenting the design and synthesis of a wide range of N-substituted derivatives of this compound are limited in publicly accessible scientific literature. However, the fundamental reactivity of the amino group suggests that a diverse array of such derivatives could be synthesized using standard organic chemistry methodologies.

Sulfonamide and Sulfonate Ester Analogs: Synthesis and Characterization

The sulfonic acid group in this compound is another key functional group that can be chemically modified to produce sulfonamide and sulfonate ester analogs.

Sulfonamide Analogs: The conversion of the sulfonic acid to a sulfonamide is a critical transformation. This is typically achieved by first converting the sulfonic acid to its more reactive sulfonyl chloride derivative using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting 5-amino-2,4-dimethylbenzenesulfonyl chloride can then be reacted with ammonia (B1221849) or a primary or secondary amine to yield the corresponding primary, secondary, or tertiary sulfonamide.

General Synthesis of Sulfonamides:

this compound + SOCl₂ → 5-Amino-2,4-dimethylbenzenesulfonyl chloride

5-Amino-2,4-dimethylbenzenesulfonyl chloride + R¹R²NH → 5-Amino-2,4-dimethylbenzenesulfonamide + HCl

While a commercial supplier lists 5-Amino-2,4-dimethylbenzenesulfonamide, detailed synthetic procedures and characterization data in peer-reviewed literature are scarce. nih.gov However, a study on the synthesis of 5-Amino-2-methylbenzenesulfonamide provides a relevant synthetic route. nih.gov In this study, the corresponding N-acetylated toluenesulfonyl chloride is treated with ammonium (B1175870) hydroxide, followed by hydrolysis of the acetyl group to yield the final aminobenzenesulfonamide. nih.gov This suggests a viable pathway for the synthesis of 5-Amino-2,4-dimethylbenzenesulfonamide.

Sulfonate Ester Analogs: Sulfonate esters can be prepared by reacting the 5-amino-2,4-dimethylbenzenesulfonyl chloride intermediate with an alcohol or a phenol (B47542) in the presence of a base. The base is necessary to neutralize the hydrochloric acid byproduct.

General Synthesis of Sulfonate Esters:

5-Amino-2,4-dimethylbenzenesulfonyl chloride + R-OH → 5-Amino-2,4-dimethylbenzenesulfonate ester + HCl

The characterization of these analogs would typically involve spectroscopic techniques such as Infrared (IR) spectroscopy to identify the characteristic S=O and N-H stretching vibrations, Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the chemical environment of the protons and carbons, and mass spectrometry to confirm the molecular weight.

Metal Complexes and Coordination Polymers Incorporating this compound Ligands

The bifunctional nature of this compound, possessing both an amino group and a sulfonic acid group, makes it a potential ligand for the formation of metal complexes and coordination polymers. youtube.com The amino group can act as a Lewis base, donating its lone pair of electrons to a metal center, while the sulfonic acid group can be deprotonated to form a sulfonate anion, which can also coordinate to a metal ion. This ability to bridge multiple metal centers is a key characteristic for the formation of coordination polymers. youtube.com

Transition metals such as copper, nickel, and zinc are known to form complexes with amino acids and related ligands. echemi.com The geometry of these complexes can vary depending on the metal ion, the coordination number, and the nature of the ligand. mdpi.com For instance, lanthanide complexes have been synthesized using 2,4-dimethylbenzoic acid as a ligand, suggesting that the structurally similar this compound could also be employed to create lanthanide-based coordination compounds. nih.gov

The formation of coordination polymers involves the self-assembly of metal ions and organic ligands into one-, two-, or three-dimensional networks. youtube.com The structure of these polymers is dictated by the coordination geometry of the metal ion and the connectivity and flexibility of the organic linker. While the use of aminobenzenesulfonic acid derivatives in the construction of coordination polymers has been explored, specific examples utilizing this compound as the primary ligand are not extensively reported.

The characterization of such metal complexes and coordination polymers would involve single-crystal X-ray diffraction to determine the precise three-dimensional structure, along with spectroscopic methods and thermal analysis to investigate their properties.

Polymeric Materials and Supramolecular Assemblies Derived from this compound Units

The reactive functional groups of this compound also allow for its incorporation into polymeric materials and the formation of supramolecular assemblies.

Polymeric Materials: The amino group of this compound can participate in polymerization reactions. For example, it can be used as a monomer in the synthesis of polyamides by reacting it with a dicarboxylic acid or its derivative. Furthermore, it could potentially be used to create derivatives of polyaniline, a well-known conducting polymer. researchgate.net The sulfonate group can enhance the solubility and processability of the resulting polymers. For instance, poly(m-aminobenzene sulfonic acid) has been synthesized and studied, indicating the feasibility of polymerizing sulfonated anilines. semanticscholar.org

Supramolecular Assemblies: Supramolecular chemistry involves the formation of complex, ordered structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and electrostatic interactions. The functional groups on this compound are well-suited for directing the formation of such assemblies. The sulfonic acid and amino groups are excellent hydrogen bond donors and acceptors. researchgate.net The aromatic ring can participate in π-π stacking interactions. These interactions can lead to the formation of well-defined architectures, such as layered structures or networks in the solid state. researchgate.net

While the specific use of this compound in the design of complex polymeric materials and supramolecular assemblies is not widely documented, the principles of polymer chemistry and supramolecular design suggest a rich potential for this compound in materials science.

Advanced Spectroscopic and Structural Elucidation Techniques in 5 Amino 2,4 Dimethylbenzenesulfonic Acid Research

High-Resolution NMR Spectroscopy for Conformational and Tautomeric Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure and dynamic behavior of molecules in solution. mdpi.com For 5-Amino-2,4-dimethylbenzenesulfonic acid, NMR studies, including 1H and 13C NMR, are crucial for confirming the connectivity of atoms and providing insights into the electronic environment of the protons and carbons within the molecule.

The chemical shifts of the aromatic protons can reveal the electron-donating or -withdrawing effects of the amino and sulfonic acid groups on the benzene (B151609) ring. Furthermore, two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can establish the connectivity between protons and carbons, confirming the substitution pattern on the aromatic ring.

While specific high-resolution NMR studies detailing the conformational and tautomeric forms of this compound are not extensively available in the public domain, the principles of NMR suggest its utility. For instance, the amino group's rotation and potential proton exchange with the sulfonic acid group could be investigated using variable temperature NMR experiments. These studies would help determine the predominant tautomeric form in different solvents, whether it exists as a neutral molecule or a zwitterion, where the acidic proton from the sulfonic acid group protonates the amino group. The analysis of chemical shifts, particularly of the backbone atoms, serves as a sensitive indicator of the local polypeptide secondary structure. mdpi.com

Advanced Mass Spectrometry Applications for Structural Analysis and Impurity Profiling

Advanced mass spectrometry (MS) techniques are indispensable for determining the molecular weight and fragmentation patterns of this compound, which aids in its structural confirmation and the identification of impurities. nih.govmdpi.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. nih.gov

Techniques like electrospray ionization (ESI) are commonly used to generate gas-phase ions of the molecule for MS analysis. The resulting mass spectrum would show a prominent peak corresponding to the molecular ion [M+H]+ or [M-H]- of this compound. For instance, a related compound, 2,5-Dimethylbenzenesulfonic acid, has a reported total exact mass of 186.03506517999998. ucdavis.edu

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), can be employed to fragment the molecular ion. The fragmentation pattern provides valuable structural information. For this compound, expected fragmentation pathways would involve the loss of SO3, cleavage of the C-S bond, and fragmentation of the aromatic ring. Analyzing these fragment ions helps to confirm the positions of the amino, methyl, and sulfonic acid groups on the benzene ring.

Furthermore, coupling liquid chromatography (LC) with mass spectrometry (LC-MS) is a powerful tool for impurity profiling. This method separates the main compound from any impurities present in a sample before they are introduced into the mass spectrometer for identification. This is crucial for quality control in the synthesis and application of this compound.

X-ray Crystallography and Single-Crystal Diffraction Studies of this compound and its Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. nih.gov This technique provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding.

While a specific single-crystal X-ray diffraction study for this compound was not found, studies on similar molecules, such as 5-Amino-2-methylbenzenesulfonamide, offer valuable insights into the expected structural features. nih.govresearchgate.net In the crystal structure of this related compound, intermolecular N—H⋯O interactions are observed, which link the molecules into a three-dimensional network. nih.govresearchgate.net The crystal system is orthorhombic with the space group Iba2. researchgate.net

For this compound, a single-crystal X-ray diffraction study would likely reveal a zwitterionic structure in the solid state, with the sulfonic acid group deprotonated (SO3-) and the amino group protonated (NH3+). This is a common feature for aminosulfonic acids. The crystal packing would be dominated by strong hydrogen bonds between the ammonium (B1175870) group and the sulfonate oxygen atoms of neighboring molecules, forming an extensive network that stabilizes the crystal lattice. The precise arrangement of the molecules in the crystal, including any π–π stacking interactions between the aromatic rings, would also be determined.

Table of Crystallographic Data for the Related Compound 5-Amino-2-methylbenzenesulfonamide:

| Parameter | Value |

| Chemical Formula | C₇H₁₀N₂O₂S |

| Molecular Weight | 186.23 |

| Crystal System | Orthorhombic |

| Space Group | Iba2 |

| a (Å) | 10.679 (2) |

| b (Å) | 22.431 (5) |

| c (Å) | 7.1980 (14) |

| V (ų) | 1724.2 (6) |

| Z | 8 |

| Temperature (K) | 294 |

| Radiation | Mo Kα |

| Data sourced from references nih.govresearchgate.net |

Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Molecular Interactions

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and molecular vibrations within a compound. mdpi.comsciensage.info These techniques are particularly sensitive to hydrogen bonding and other intermolecular interactions.

For this compound, the FT-IR and Raman spectra would exhibit characteristic bands corresponding to the vibrations of the amino (N-H), sulfonic acid (S=O, S-O), methyl (C-H), and aromatic ring (C=C, C-H) groups.

The presence of strong, broad absorption bands in the FT-IR spectrum in the region of 2500-3000 cm⁻¹ would be indicative of the N-H stretching vibrations of a protonated amino group (NH3+) involved in hydrogen bonding. The S=O stretching vibrations of the sulfonate group (SO3-) typically appear as strong bands around 1250-1120 cm⁻¹ (asymmetric stretch) and 1080-1010 cm⁻¹ (symmetric stretch). The positions and shapes of these bands can be significantly influenced by the strength and nature of the hydrogen bonds in the crystal lattice. nih.gov

Electronic Spectroscopy (UV-Vis, Fluorescence) for Photophysical Investigations

Electronic spectroscopy, including ultraviolet-visible (UV-Vis) absorption and fluorescence spectroscopy, is used to study the electronic transitions within a molecule and its photophysical properties. researchgate.netresearchgate.net

The UV-Vis absorption spectrum of this compound in a suitable solvent would show absorption bands corresponding to the π→π* electronic transitions of the benzene ring. The positions and intensities of these bands are influenced by the substituents on the ring. The amino group, being an auxochrome, is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. The sulfonic acid group's effect on the spectrum is generally less pronounced.

Fluorescence spectroscopy can provide information about the excited state properties of the molecule. Upon excitation at an appropriate wavelength, this compound may exhibit fluorescence. The fluorescence emission spectrum, quantum yield, and lifetime are sensitive to the molecular environment, including solvent polarity and the presence of quenchers. Studies on derivatives of a similar compound, 3-amino-4-hydroxybenzenesulfonic acid, have shown that the fluorescence properties are significantly influenced by the position and nature of substituent groups. researchgate.net Such investigations can reveal details about the excited state dynamics, including energy transfer and charge transfer processes.

Computational and Theoretical Studies on 5 Amino 2,4 Dimethylbenzenesulfonic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic structure of 5-Amino-2,4-dimethylbenzenesulfonic acid, which in turn governs its reactivity. These calculations provide detailed information on molecular orbitals, charge distribution, and electronic transition energies. nih.gov Methods like Density Functional Theory (DFT) are commonly employed to determine the ground-state electronic properties.

Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output. For this compound, the MEP map would visualize the charge distribution across the molecule. The electron-rich regions, such as the amino (-NH2) group and the sulfonate (-SO3H) oxygen atoms, would be shown as areas of negative potential, indicating sites susceptible to electrophilic attack. Conversely, electron-deficient regions, like the hydrogen atoms of the amino group, represent sites for potential nucleophilic interaction.

Detailed research findings from quantum chemical calculations can predict the molecule's behavior in chemical reactions. nih.gov For instance, the calculations can identify which atoms are most likely to act as nucleophiles or electrophiles. The nitrogen atom of the amino group and the oxygen atoms of the sulfonic acid group are expected to be primary sites for hydrogen bonding and coordination. researchgate.net Analysis of the molecular orbitals can also predict the nature of electronic transitions, which is useful for interpreting UV-Visible absorption spectra. nih.gov

| Calculated Electronic Property | Predicted Value / Description | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV (Hypothetical) | Indicates electron-donating capability, localized on the amino group and benzene (B151609) ring. |

| LUMO Energy | -1.2 eV (Hypothetical) | Indicates electron-accepting capability, likely distributed over the sulfonic acid group and aromatic ring. |

| HOMO-LUMO Gap | 5.3 eV (Hypothetical) | Relates to chemical reactivity and kinetic stability. |

| Dipole Moment | ~5.8 D (Hypothetical) | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| Molecular Electrostatic Potential | Negative potential on -NH2 and -SO3H groups; Positive potential on acidic proton. | Predicts sites for electrophilic and nucleophilic attack and hydrogen bonding. nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com For this compound, MD simulations provide critical insights into its conformational flexibility and the nature of its interactions with surrounding molecules, such as solvents or biological macromolecules. researchgate.netnih.gov

Conformational analysis through MD reveals the preferred spatial arrangements of the molecule's functional groups. The orientation of the sulfonic acid group (-SO3H) and the amino group (-NH2) relative to the benzene ring can be explored. These simulations can map the potential energy surface associated with the rotation around the C-S and C-N bonds, identifying low-energy, stable conformations. The presence of the two methyl groups provides steric hindrance that influences the rotational freedom of the adjacent functional groups.

MD simulations are particularly powerful for studying intermolecular interactions. nih.gov By simulating the compound in a solvent like water, the formation and dynamics of hydrogen bonds between the amino and sulfonic acid groups and water molecules can be quantified. researchgate.net These simulations can calculate the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. researchgate.net The results would likely show strong hydrogen bonding between the sulfonate oxygens and the amino hydrogens with water, explaining the compound's solubility. Furthermore, π-π stacking interactions between the aromatic rings of two or more molecules can be observed, which is relevant for understanding its behavior in concentrated solutions or solid states. researchgate.net

| Type of Interaction | Interacting Groups | Significance in Simulation |

|---|---|---|

| Hydrogen Bonding (Donor) | -NH2 group, -SO3H group | Key interaction with polar solvents and hydrogen bond acceptors. researchgate.net |

| Hydrogen Bonding (Acceptor) | Oxygen atoms of -SO3H group, Nitrogen of -NH2 group | Crucial for solvation in protic solvents like water. researchgate.net |

| π-π Stacking | Aromatic benzene ring | Contributes to self-aggregation and interaction with other aromatic systems. researchgate.net |

| Van der Waals Forces | Entire molecule, especially methyl groups | Governs non-specific packing and steric interactions. nih.gov |

| Ionic/Electrostatic Interactions | Protonated -NH3+ and deprotonated -SO3- (zwitterionic form) | Dominant interaction in the zwitterionic state, influencing crystal packing and solution behavior. |

DFT Studies on Reaction Mechanisms Involving this compound

Density Functional Theory (DFT) is a preferred quantum mechanical modeling method for investigating reaction mechanisms due to its balance of accuracy and computational cost. DFT studies can map the entire energy profile of a chemical reaction involving this compound, including the reactants, transition states, intermediates, and products. researchgate.net

For example, DFT could be used to study the mechanism of electrophilic substitution on the aromatic ring. The amino group is a strong activating group, directing incoming electrophiles to the ortho and para positions. However, the position para to the amino group is already occupied by the sulfonic acid group. DFT calculations could predict the relative activation energies for substitution at the available ortho position versus potential substitution at other sites, providing a rationale for the observed regioselectivity.

Another area of study is the oxidation of the amino group or reactions involving the sulfonic acid group. DFT can be used to model the step-by-step process of these reactions, identifying the transition state structures and calculating the energy barriers for each step. researchgate.net For instance, in a reaction where the sulfonic acid group is displaced, DFT could elucidate whether the mechanism is concerted or proceeds through a stable intermediate. These studies are critical for optimizing reaction conditions in synthetic applications and for understanding potential degradation pathways. researchgate.net

| Reaction Type | DFT Study Focus | Predicted Mechanistic Insight |

|---|---|---|

| Electrophilic Aromatic Substitution | Calculation of activation energies for attack at different ring positions. | Confirmation of the directing effects of the amino and sulfonic acid groups. |

| Oxidation of Amino Group | Identification of transition states and radical intermediates. | Elucidation of the pathway to form nitroso or nitro derivatives. nih.gov |

| Sulfonation/Desulfonation | Modeling of the transition state for the addition/removal of SO3. | Understanding the reversibility and equilibrium of the sulfonation reaction. |

| Diazotization | Energy profile of the reaction with nitrous acid to form a diazonium salt. | Provides activation barriers and stability of the diazonium intermediate, a key synthetic precursor. |

QSAR Modeling for Structure-Property Relationships of this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with a specific property, such as biological activity or physical characteristics. nih.gov A QSAR study on analogs of this compound could be developed to predict the properties of new, unsynthesized derivatives. mdpi.com

The first step in a QSAR study is to create a dataset of analogs where the substituent groups on the aromatic ring are varied. For each analog, molecular descriptors are calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, and they can be categorized as:

Topological: Describing the connectivity of atoms.

Electronic: Such as HOMO/LUMO energies, dipole moment, and partial charges. nih.gov

Steric/Geometrical: Related to the size and shape of the molecule.

Once the descriptors are calculated and the target property (e.g., inhibitory concentration against an enzyme) is measured experimentally for the training set of compounds, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a mathematical model. nih.govmdpi.com This model takes the form of an equation that relates the descriptors to the activity.

The resulting QSAR model can then be used to predict the activity of new analogs of this compound before they are synthesized, saving time and resources. The model also provides insight into which structural features are most important for the desired property. For example, a QSAR model might reveal that increasing the electron-donating ability of a substituent at a specific position enhances the biological activity.

| QSAR Parameter | Description | Example Descriptor |

|---|---|---|

| Dependent Variable (Activity) | The biological or physical property being modeled (e.g., pIC50). | Experimentally measured value. |

| Independent Variables (Descriptors) | Calculated numerical representations of molecular structure. nih.gov | LogP (lipophilicity), Molar Refractivity (steric), HOMO Energy (electronic). |

| Statistical Model | Equation linking descriptors to activity, e.g., Multiple Linear Regression (MLR). mdpi.com | Activity = c0 + c1Descriptor1 + c2Descriptor2 + ... |

| Model Validation | Statistical metrics to assess the model's predictive power. | Correlation coefficient (R²), Cross-validated R² (Q²), Root Mean Square Error (RMSE). |

Research Applications in Materials Science and Industrial Chemistry

Utilization of 5-Amino-2,4-dimethylbenzenesulfonic acid in Dye Chemistry and Pigment Synthesis

This compound serves as a crucial precursor in the synthesis of a variety of dyes, particularly in the extensive family of azo dyes. Its aromatic amine group provides the necessary functionality for diazotization, a key chemical transformation in the creation of the azo chromophore.

Azo dyes, characterized by the –N=N– functional group, are synthesized through a two-step process: diazotization followed by an azo coupling reaction. unb.ca In this process, an aromatic amine, known as the diazo component, is converted into a highly reactive diazonium salt. This salt is then reacted with a coupling component, which is typically an electron-rich species like a phenol (B47542), naphthol, or another aromatic amine, to form the final azo dye. unb.ca

This compound (also known as 2,4-dimethylaniline-5-sulfonic acid) is an ideal diazo component. The primary amino group (–NH₂) can be readily converted into a diazonium salt (–N₂⁺) under acidic conditions with sodium nitrite (B80452). This diazonium salt is then ready to couple with various aromatic compounds to create a wide spectrum of colors.

The sulfonic acid group (–SO₃H) and the two methyl groups (–CH₃) on the benzene (B151609) ring of the molecule play a significant role in the properties of the resulting dye:

Sulfonic Acid Group: This group is a key water-solubilizing moiety. Its presence transforms the dye molecule into an anionic species, making it soluble in water, which is essential for most textile dyeing processes. primachemicals.com This functionality is characteristic of acid dyes, which are used for dyeing protein fibers like wool and silk, as well as synthetic polyamides like nylon. inflibnet.ac.in

Methyl Groups: The two methyl groups can influence the shade of the dye through their electronic effects on the aromatic system. They can also affect the dye's solubility and its affinity for different textile fibers.

While specific data for dyes synthesized from this compound is limited in readily available literature, the use of its isomers in dye synthesis is well-documented, underscoring the utility of this class of compounds. For instance, the isomer 2-Amino-3,5-dimethylbenzenesulfonic acid is used as a diazo component to produce a range of dyes, including C.I. Food Red 2, C.I. Acid Orange 9, and C.I. Direct Violet 7. dyestuffintermediates.com Similarly, patents for azo dye synthesis frequently list related sulfonated anilines as essential intermediates. googleapis.com

The general synthesis route for an azo dye using this compound as the diazo component is depicted below:

Step 1: Diazotization of this compound

Step 2: Azo Coupling with a Coupling Component (e.g., a Naphthol derivative)

Dyes derived from this compound fall into the category of acid dyes. The defining feature of these dyes is the presence of one or more sulfonic acid groups, which are typically in the form of their sodium salts (–SO₃Na) to ensure water solubility. inflibnet.ac.in

The application of these dyes is primarily for protein fibers (wool, silk) and synthetic polyamide fibers (nylon). iosrjournals.org The dyeing process operates on the principle of ionic bonding. In an acidic dyebath, the amino groups (–NH₂) present in the polymer chains of these fibers become protonated, acquiring a positive charge (–NH₃⁺). primachemicals.cominflibnet.ac.in The anionic dye molecule, with its negatively charged sulfonate group, is then attracted to these positively charged sites on the fiber. iosrjournals.org

The key characteristics of dyeing with acid dyes derived from this compound include:

Affinity: High affinity for protein and polyamide fibers. They are not suitable for dyeing cellulosic fibers like cotton. inflibnet.ac.in

Application: Applied from an acidic bath, often using weak acids like acetic acid or formic acid to achieve the desired pH. iosrjournals.orgsciencepublishinggroup.com

The table below summarizes the typical application characteristics of acid dyes on various fibers.

| Fiber Type | Suitability for Dyeing with Acid Dyes | Dyeing Mechanism |

| Wool | Excellent | Ionic bonding between dye's –SO₃⁻ and fiber's –NH₃⁺ groups in acid conditions. |

| Silk | Excellent | Ionic bonding similar to wool. |

| Nylon (Polyamide) | Excellent | Ionic bonding between dye's –SO₃⁻ and fiber's –NH₃⁺ end groups. |

| Cotton (Cellulose) | Not Suitable | Lacks affinity and sites for ionic bonding. |

| Polyester | Not Suitable | Requires disperse dyes for dyeing. |

Role of this compound as a Building Block in Polymer Synthesis

The dual functionality of this compound allows it to be used as a monomer or a modifying agent in polymer synthesis. Its amino group can participate in polymerization reactions, such as polycondensation, to become part of a polymer backbone.

A significant application in this area is the synthesis of sulfonated polymers. Research has shown that sulfonated diamines are used to prepare high-performance sulfonated polyimides (SPIs). researchgate.net These polymers are synthesized by reacting the sulfonated diamine with a dianhydride. Although this compound is a monoamine, the principle of using a sulfonated amine to introduce sulfonic acid groups into a polymer chain is directly applicable. By incorporating this compound into a polymer structure, materials with tailored properties can be developed. The sulfonic acid group acts as a pendant functional group along the polymer chain, imparting characteristics such as:

Increased solubility in polar solvents.

Hydrophilicity and controlled water uptake.

Ion-exchange capacity.

These properties are highly desirable for creating functional materials like proton-conducting membranes for fuel cells or membranes for water purification processes.

Development of Functional Materials Utilizing this compound Precursors

The sulfonic acid group is the key to developing functional materials from this compound precursors. Materials functionalized with –SO₃H groups are strong solid acids and possess ion-exchange capabilities.

Ion-Exchange Resins: By polymerizing or grafting monomers derived from this compound onto a solid support, it is possible to create cation-exchange resins. These materials can be used in water softening, demineralization, and the separation of metal ions.

Proton-Conducting Membranes: As mentioned in the context of polymer synthesis, sulfonated polymers are heavily researched for their potential use as proton-exchange membranes (PEMs) in fuel cells. The sulfonic acid groups provide sites for proton (H⁺) transport, which is a critical function in the operation of a fuel cell. The stability and conductivity of such membranes are areas of active research, with studies often focusing on various sulfonated aromatic monomers. researchgate.net

This compound as a Catalyst or Ligand in Organic Transformations

The molecular structure of this compound, featuring both a Lewis basic amino group and a Brønsted acidic sulfonic acid group, makes it a candidate for applications in catalysis, either as a catalyst itself or as a ligand for a catalytically active metal center.

Acid Catalysis: Sulfonic acids are strong organic acids and have been successfully used as catalysts in a variety of organic reactions, including esterification, hydration, and multicomponent reactions. researchgate.netmdpi.com When immobilized on a solid support, these sulfonated materials act as recyclable, solid acid catalysts, offering a greener alternative to mineral acids like sulfuric acid. beilstein-journals.org

Ligand for Metal Complexes: The amino group and the sulfonate group can both act as coordination sites for metal ions. This allows the molecule to function as a ligand, binding to a metal center to form a coordination complex. nih.gov Such metal complexes can exhibit catalytic activity in various transformations. The amino group is a classic N-donor ligand, while the sulfonate group can coordinate as an O-donor. Depending on the metal and reaction conditions, it could act as a bidentate ligand, forming a chelate ring, or a monodentate ligand. The formation of metal complexes with ligands containing both amino and sulfonate functionalities is a known strategy for developing novel catalysts. researchgate.net Research into transition metal complexes with amino acid-based ligands is extensive, exploring their structural diversity and catalytic potential. researchcommons.org

Analytical Reagent Development and Chromatographic Applications

In the field of analytical chemistry, this compound and its sodium salt have potential applications, primarily as reference standards in chromatographic methods.

The commercial availability of the sodium salt of 2,4-dimethylaniline-5-sulfonic acid with specified purity levels, often determined by High-Performance Liquid Chromatography (HPLC), indicates its use as a standard for qualitative or quantitative analysis. chemsrc.comcymitquimica.com In a laboratory setting, a pure, well-characterized compound is essential for:

Method Validation: To confirm that an analytical method is accurate, precise, and reliable for detecting and quantifying a substance.

Calibration: To create calibration curves that relate the analytical signal (e.g., peak area in HPLC) to the concentration of the analyte.

Impurity Profiling: As a reference to identify and quantify specific impurities in related chemical products or dye formulations.

Furthermore, related compounds like its isomer, 2-amino-3,5-dimethylbenzenesulfonic acid, are analyzed using reverse-phase HPLC, suggesting that similar methods would be applicable for the analysis of this compound. sielc.com While there is no evidence of it being a specific derivatization reagent, its primary role in an analytical context is as a well-characterized reference material.

Environmental Fate and Degradation Studies of 5 Amino 2,4 Dimethylbenzenesulfonic Acid

Photodegradation Pathways and Mechanisms

Direct scientific studies on the photodegradation of 5-Amino-2,4-dimethylbenzenesulfonic acid are not extensively available. However, the photodegradation of analogous compounds, such as other sulfonated aromatic amines and aniline (B41778) derivatives, can provide insights into its likely environmental fate when exposed to sunlight. The primary mechanisms of photodegradation for aromatic amines involve direct photolysis, where the molecule absorbs ultraviolet (UV) radiation, and indirect photolysis, mediated by photosensitizing agents present in the environment.

The degradation process for aromatic amines like aniline is initiated by the absorption of UV light, leading to the formation of excited states. These excited molecules can then undergo various reactions, including oxidation of the amino group and reactions involving the aromatic ring. researchgate.netnih.gov In the case of this compound, the presence of the sulfonic acid group, a strong electron-withdrawing group, and two methyl groups, which are electron-donating, on the benzene (B151609) ring will influence the electron distribution and, consequently, its photoreactivity.

The proposed photodegradation pathway for this compound would likely involve initial transformation at the amino group to form radical cations or oxidation to nitroso and subsequently nitro derivatives. The aromatic ring itself can also be a site of attack by photochemically generated reactive oxygen species (ROS), such as hydroxyl radicals (•OH), leading to hydroxylation of the ring. Further degradation would proceed through ring cleavage, ultimately resulting in the formation of smaller, more readily biodegradable organic acids and inorganic products like sulfate, ammonium (B1175870), and carbon dioxide.

It is important to note that the specific intermediates and final products will depend on various environmental factors, including the wavelength and intensity of light, pH, and the presence of other organic and inorganic substances that can act as photosensitizers or quenchers.

Biodegradation Mechanisms in Aqueous Systems

The biodegradation of sulfonated aromatic amines can be a challenging process for microorganisms due to the xenobiotic nature of the sulfonate group, which can inhibit microbial growth. researchgate.net However, various bacteria and fungi have been shown to degrade compounds with similar structures.

The biodegradation of 2,4-dimethylaniline (B123086) (xylidine), a structurally related compound without the sulfonic acid group, has been studied. Pseudomonas species have been shown to metabolize 2,4-dimethylaniline, initiating the degradation via oxidative deamination to form a 3-methylcatechol (B131232) intermediate. nih.gov This suggests that a potential initial step for the biodegradation of this compound could be the enzymatic removal of the amino group.

For sulfonated aromatic compounds, enzymatic attack can be initiated by enzymes such as laccases and peroxidases, which are produced by white-rot fungi like Trametes trogii. researchgate.netmdpi.com These enzymes catalyze the oxidation of the aromatic amine. Another key enzymatic step in the degradation of sulfonated aromatics is desulfonation, where the sulfonic acid group is cleaved from the aromatic ring, making the resulting compound more amenable to further breakdown. This process can be catalyzed by specific desulfonating bacteria.

A proposed biodegradation pathway for this compound in an aqueous system could involve the following steps:

Initial Enzymatic Attack: Oxidation of the amino group or hydroxylation of the aromatic ring by microbial monooxygenases or dioxygenases.

Desulfonation: Cleavage of the sulfonate group to release sulfite, which can be utilized by microorganisms as a sulfur source.

Ring Cleavage: The dearomatized and desulfonated intermediate undergoes ring fission, leading to the formation of aliphatic intermediates.

Mineralization: These aliphatic compounds are further metabolized through central metabolic pathways to carbon dioxide, water, and inorganic ions.

The efficiency of biodegradation is highly dependent on the microbial community present, the availability of other nutrients, and environmental conditions such as pH and temperature. nih.gov

Table 1: Microbial Degradation of Structurally Similar Compounds

| Compound | Microorganism | Key Degradation Step/Enzyme | Reference |

|---|---|---|---|

| 2,4-Dimethylaniline | Pseudomonas sp. | Oxidative deamination | nih.gov |

| Xylidine (azo dye) | Trametes trogii (white-rot fungus) | Laccase, Manganese Peroxidase (MnP) | researchgate.net |

| Sulfonamide antibiotics | Pseudomonas stutzeri | Hydrolysis and transformation of the heterocyclic ring | nih.gov |

Advanced Oxidation Processes for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). researchgate.net These processes are particularly effective for the degradation of recalcitrant compounds like this compound.

Fenton Oxidation: The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to generate highly reactive hydroxyl radicals. rsc.orgnih.gov

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

These hydroxyl radicals can non-selectively attack the aromatic ring of this compound, leading to its degradation. The reaction kinetics of Fenton oxidation are typically rapid, with significant degradation often observed within minutes. nih.govneptjournal.com The degradation pathway likely involves hydroxylation of the aromatic ring, followed by ring opening and subsequent oxidation of the resulting aliphatic fragments. The efficiency of the Fenton process is highly dependent on pH (typically optimal in acidic conditions), temperature, and the concentrations of Fe²⁺ and H₂O₂. nih.govneptjournal.com

Ozonation: Ozone (O₃) is a powerful oxidant that can react with organic compounds either directly via molecular ozone or indirectly through the formation of hydroxyl radicals, especially at higher pH. nih.gov The degradation of aniline by ozonation has been shown to be efficient, leading to the formation of intermediates such as benzoquinone, and ultimately, organic acids like butane (B89635) diacid, oxalic acid, and formic acid before complete mineralization to CO₂ and H₂O. researchgate.net For sulfonated aromatic amines, ozonation can lead to the cleavage of the aromatic ring and the release of the sulfonate group as sulfate. Theoretical studies on the ozonation of sulfamethoxazole, a sulfonated compound, suggest that ozone can attack the aromatic rings and the amino group. rsc.org

Photocatalytic Oxidation: This process often utilizes a semiconductor catalyst, such as titanium dioxide (TiO₂), which upon irradiation with UV light, generates electron-hole pairs. These lead to the formation of hydroxyl radicals and other reactive oxygen species that can degrade organic pollutants. Photocatalytic ozonation, which combines photocatalysis with ozonation, has been shown to be highly effective for the degradation of aniline, achieving over 95% removal efficiency in 30 minutes. hgxx.org

Table 2: Advanced Oxidation Processes for Similar Aromatic Amines

| AOP Method | Target Compound | Key Findings | Reference |

|---|---|---|---|

| Fenton Oxidation | Dichloroanilines | Degradation proceeds via hydroxyl radical attack. | rsc.org |

| Ozonation | Aniline | Efficient removal (>93%) with formation of organic acids. | researchgate.net |

| Photocatalytic Ozonation | Aniline | >95% degradation efficiency in 30 minutes. | hgxx.org |

| O₃/UV and O₃/UV/H₂O₂ | p-Aminobenzoic acid | Up to 85% removal of phenolic pollutants. | researchgate.net |

Methodologies for Environmental Monitoring and Detection

Accurate and sensitive analytical methods are essential for monitoring the presence and concentration of this compound in environmental matrices such as industrial wastewater and surface water. The primary technique for the determination of sulfonated aromatic amines is liquid chromatography coupled with mass spectrometry (LC-MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the method of choice for the analysis of aromatic amines due to its high selectivity and sensitivity. nih.govresearchgate.net The method typically involves the following steps:

Sample Preparation: Environmental water samples may require a pre-concentration and clean-up step, such as solid-phase extraction (SPE), to remove interfering matrix components and enrich the target analyte. researchgate.net

Chromatographic Separation: The extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase column is commonly used to separate the target analyte from other compounds in the sample.

Mass Spectrometric Detection: The separated analyte is then introduced into a tandem mass spectrometer. Electrospray ionization (ESI) in positive ion mode is often used for aromatic amines. shimadzu.com The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition for the target compound. researchgate.net

This methodology allows for the quantification of this compound at very low concentrations, often in the nanogram per liter (ng/L) range, making it suitable for environmental monitoring. researchgate.net

Table 3: Analytical Methods for Aromatic Amines

| Analytical Technique | Target Analytes | Key Methodological Details | Reference |

|---|---|---|---|

| LC-MS/MS | 39 primary aromatic amines | Urine analysis, ESI positive ion MRM mode, LOD 0.025-0.20 ng/mL. | nih.gov |

| Online SPE-LC-MS/MS | 19 sulfonamides | Environmental water samples, detection limits in the ng/L range. | researchgate.net |

| LC-MS/MS | 18 aromatic amines from azo dyes | Atmospheric pressure chemical ionization (APCI), MRM mode. | researchgate.net |

| LC-MS | 26 aromatic amines | Simultaneous SIM/Scan mode for quantitation and confirmation. | shimadzu.com |

Future Research Directions and Emerging Opportunities for 5 Amino 2,4 Dimethylbenzenesulfonic Acid

Exploration of Untapped Synthetic Methodologies

The conventional synthesis of aminobenzenesulfonic acids typically involves the sulfonation of the corresponding aniline (B41778) or related precursors. For 5-Amino-2,4-dimethylbenzenesulfonic acid, this would traditionally involve the sulfonation of 2,4-dimethylaniline (B123086). While effective, this method can sometimes lead to a mixture of isomers and require harsh reaction conditions. Future research could explore more sophisticated and efficient synthetic strategies.

One promising avenue is the exploration of C-H activation/sulfonation reactions . This cutting-edge approach could allow for the direct and selective introduction of the sulfonic acid group onto the 2,4-dimethylaniline backbone, potentially offering higher yields and regioselectivity under milder conditions. Another untapped methodology is the use of flow chemistry for the sulfonation process. Flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, scalability, and product purity.

Furthermore, the development of novel catalytic systems for the synthesis of polysubstituted anilines could provide new pathways to obtain the 2,4-dimethylaniline precursor itself. For instance, methods for the direct amination of m-xylene (B151644) using novel catalysts could be a more atom-economical route compared to traditional nitration-reduction sequences. unb.ca

A summary of potential untapped synthetic methodologies is presented in the table below:

| Methodology | Potential Advantages | Key Research Focus |

| C-H Activation/Sulfonation | Higher selectivity, milder conditions, reduced waste | Development of suitable catalysts (e.g., transition metal complexes) |

| Flow Chemistry | Improved safety, scalability, and process control | Optimization of reactor design and reaction parameters |

| Novel Catalytic Amination | More atom-economical synthesis of the precursor | Discovery of efficient and selective amination catalysts |

| Rearrangement Reactions | Alternative synthetic pathway | Investigation of N-aryl sulfamate (B1201201) rearrangements for this specific substitution pattern researchgate.net |

Discovery of Novel Reactivity Profiles and Chemical Transformations

The reactivity of this compound is governed by its three distinct functional groups: the amino group, the sulfonic acid group, and the aromatic ring with its methyl substituents. While the individual reactivity of these groups is well-understood, their interplay within this specific molecule presents opportunities for discovering novel chemical transformations.

The amino group can undergo a variety of reactions, including diazotization to form diazonium salts, which are versatile intermediates for introducing a wide range of functionalities. wikipedia.org Future research could focus on the synthesis of novel azo dyes derived from this compound, potentially leading to dyes with unique colors and improved fastness properties due to the specific substitution pattern. scienceworldjournal.orgmjbas.com